molecular formula C26H31N3 B10881177 N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine

N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine

Cat. No.: B10881177
M. Wt: 385.5 g/mol
InChI Key: AYLLUPLLELUZEU-UHFFFAOYSA-N
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Description

N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyl, phenethyl, and pyridylmethyl groups attached to a piperidyl amine core. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine involves its interaction with molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the aggregation of amyloid-beta peptides, which is relevant in the context of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine is unique due to its combination of benzyl, phenethyl, and pyridylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H31N3

Molecular Weight

385.5 g/mol

IUPAC Name

N-benzyl-N-(2-phenylethyl)-1-(pyridin-3-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C26H31N3/c1-3-8-23(9-4-1)13-19-29(22-24-10-5-2-6-11-24)26-14-17-28(18-15-26)21-25-12-7-16-27-20-25/h1-12,16,20,26H,13-15,17-19,21-22H2

InChI Key

AYLLUPLLELUZEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CN=CC=C4

Origin of Product

United States

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